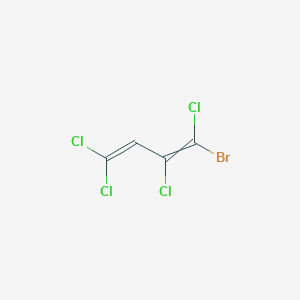
1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene is a halogenated diene compound characterized by the presence of bromine and chlorine atoms attached to a butadiene backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene can be synthesized through the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, which is a product of chloroprene bromination . The reaction involves the elimination of hydrogen bromide (HBr) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) .
Industrial Production Methods: The industrial production of this compound typically involves large-scale dehydrobromination processes, utilizing phase-transfer catalysts to enhance the reaction efficiency and yield . These methods are designed to be cost-effective and scalable for commercial applications.
化学反応の分析
Types of Reactions: 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions with halogens and hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are commonly used under controlled temperature conditions to favor either kinetic or thermodynamic products.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions, often in the presence of a suitable solvent.
Major Products Formed:
科学的研究の応用
1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene has several applications in scientific research:
作用機序
The mechanism of action of 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene involves its interaction with electrophiles and nucleophiles. The compound’s conjugated diene structure allows for resonance stabilization of intermediates, facilitating various addition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
1,2,3,4-Tetrachlorobuta-1,3-diene: Lacks the bromine atom but shares similar reactivity patterns.
1-Bromo-2,3,4,4-tetrachlorobuta-1,3-diene: Similar structure with a different position of the bromine atom.
Uniqueness: 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene is unique due to the specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of products formed in chemical reactions . This makes it a valuable compound for studying the effects of halogen substitution on diene reactivity .
特性
CAS番号 |
70805-70-8 |
|---|---|
分子式 |
C4HBrCl4 |
分子量 |
270.8 g/mol |
IUPAC名 |
1-bromo-1,2,4,4-tetrachlorobuta-1,3-diene |
InChI |
InChI=1S/C4HBrCl4/c5-4(9)2(6)1-3(7)8/h1H |
InChIキー |
PUIVWDYMQNWCRR-UHFFFAOYSA-N |
正規SMILES |
C(=C(Cl)Cl)C(=C(Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


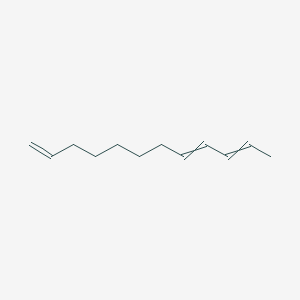
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
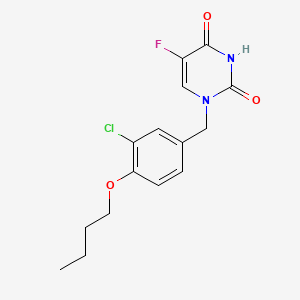
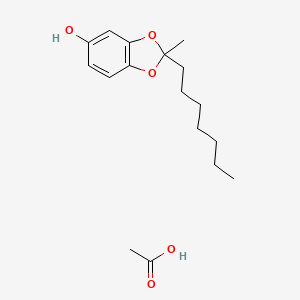
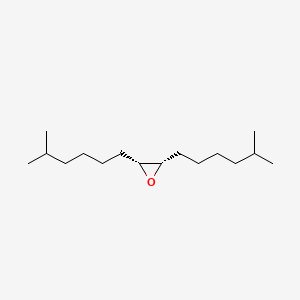
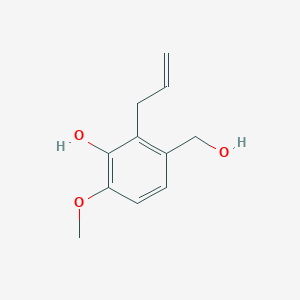
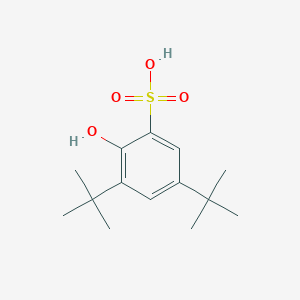
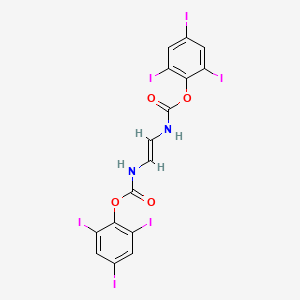

![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
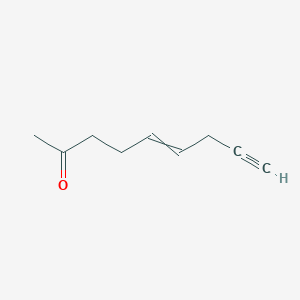
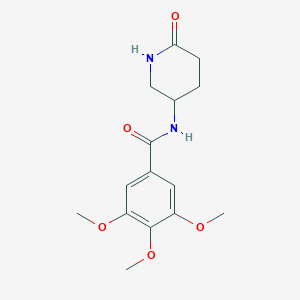

![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
